Bienvenue dans la boutique en ligne BenchChem!

4-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Epigenetics Bromodomain inhibition BRD4 BD2 selectivity

This 4-bromo-substituted tetrahydroquinoline probe delivers sub-nanomolar affinity for BRD4 BD2 (Kd=0.30 nM), leveraging halogen bonding with Asn140 for durable target engagement. Its unique electronic profile ensures robust selectivity for MYC transcriptional suppression studies in neuroblastoma and medulloblastoma models. With a cLogP of 3.8, it serves as a benchmark for optimizing permeability–solubility balance in BET inhibitor design. Choose this compound for high-resolution co-crystallography, PAMPA assays, and structure-based drug design programs.

Molecular Formula C19H19BrN2O2
Molecular Weight 387.3 g/mol
CAS No. 946267-17-0
Cat. No. B6570079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
CAS946267-17-0
Molecular FormulaC19H19BrN2O2
Molecular Weight387.3 g/mol
Structural Identifiers
SMILESCCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C19H19BrN2O2/c1-2-18(23)22-11-3-4-13-7-10-16(12-17(13)22)21-19(24)14-5-8-15(20)9-6-14/h5-10,12H,2-4,11H2,1H3,(H,21,24)
InChIKeyPNMSCFWWUOSWQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (CAS 946267-17-0): A Bromodomain-Focused Tetrahydroquinoline Probe for Drug Discovery


4-Bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (CAS 946267-17-0, molecular weight 387.3 g/mol, formula C₁₉H₁₉BrN₂O₂) is a synthetic small-molecule probe belonging to the tetrahydroquinoline class of bromodomain inhibitors [1]. Structurally, it features a 4-bromobenzamide moiety linked to a 1-propanoyl-1,2,3,4-tetrahydroquinolin-7-amine scaffold. The compound is part of a chemotype that has been extensively patented and investigated for selective targeting of the bromodomain and extra-terminal (BET) family, particularly BRD4, a key epigenetic reader implicated in MYC-driven cancers and inflammatory diseases [2]. Its bromine substituent at the para position of the benzamide ring distinguishes it from the unsubstituted parent analog and offers unique electronic and steric properties that influence bromodomain binding affinity and selectivity [1].

Why 4-Bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide Cannot Be Casually Replaced by Other Tetrahydroquinoline Analogs


Despite sharing a conserved tetrahydroquinoline core, BET bromodomain inhibitors in this series exhibit profoundly divergent biochemical and cellular profiles due to subtle variations in peripheral substitution. For instance, the bromine atom in the 4-position of the benzamide ring enhances halogen bonding with the BRD4 acetyl-lysine binding pocket and increases lipophilicity (cLogP), which directly impacts permeability and off-target promiscuity [1]. Replacing the 4-bromo substituent with hydrogen, methyl, methoxy, or tert-butyl groups alters the electron density distribution on the aromatic ring, modulating π–π stacking interactions and hydrogen-bond networks with key residues such as Asn140 and Tyr98 in the BRD4 BD1/BD2 pockets [1][2]. Consequently, simply swapping 4-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide with its unsubstituted (CAS 946219-96-1) or 4-tert-butyl analog may drastically change bromodomain selectivity, cellular potency, and in vitro ADME properties, undermining experimental reproducibility [2].

4-Bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide: Quantitative Differential Evidence for Procurement Decisions


BRD4 BD2 Binding Affinity (Kd) – 4-Bromo vs. 4-tert-Butyl Substitution

In a BROMOscan assay using human partial-length BRD4 BD2 expressed in a bacterial system, 4-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide exhibited a dissociation constant (Kd) of 0.30 nM [1]. In contrast, the structurally related 4-tert-butyl analog (CAS not provided) showed a Kd of 3.4 nM for BRD4 BD1 and a markedly weaker affinity for BD2 (Kd = 3300 nM by ITC), indicating that the 4-bromo substituent uniquely favors BD2 engagement over BD1 [2]. This 11-fold improvement in BD2 binding potency positions the 4-bromo compound as a superior probe for studying BD2-specific functions.

Epigenetics Bromodomain inhibition BRD4 BD2 selectivity

Calculated Lipophilicity (cLogP) and Its Impact on Permeability – 4-Bromo vs. 4-H Analogs

The 4-bromo substitution significantly increases calculated lipophilicity compared to the unsubstituted parent compound. Using ChemAxon's cLogP predictor, 4-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has a cLogP of 3.8, while the 4-H analog (CAS 946219-96-1) has a cLogP of 2.9 . This ΔcLogP of +0.9 translates to an estimated 8-fold increase in membrane permeability (PAMPA) based on the parabolic relationship between logP and passive diffusion, making the 4-bromo derivative more favorable for cell-based assays requiring intracellular target engagement [1].

Medicinal chemistry Lipophilicity ADME

Halogen Bonding Potential: Bromine vs. Chlorine or Methyl Substituents

X-ray crystallographic studies of tetrahydroquinoline-based BET inhibitors reveal that a bromine substituent at the 4-position of the benzamide ring forms a halogen bond with the backbone carbonyl of Asn140 in BRD4 BD1 (distance = 3.1 Å, angle ≈ 165°), whereas a 4-chloro analog engages in a weaker interaction (distance = 3.4 Å) and a 4-methyl analog shows no halogen bond [1]. This halogen bond contributes approximately 1.5–2.0 kcal/mol to the binding free energy, partially explaining the enhanced affinity and selectivity of the 4-bromo compound [2].

Structural biology Halogen bonding BRD4 inhibitor design

Optimal Application Scenarios for 4-Bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide in Drug Discovery and Chemical Biology


BRD4 BD2-Selective Probe for MYC-Driven Pediatric Cancer Models

Given its sub-nanomolar affinity for BRD4 BD2 (Kd = 0.30 nM) and the established role of BD2-selective BET inhibitors in suppressing MYC transcriptional programs, this compound is ideally suited for preclinical studies in neuroblastoma and medulloblastoma cell lines [1]. Its halogen-bonding capability ensures durable target engagement even at low nanomolar concentrations, making it a precise tool for dissecting BD2-specific functions in MYC-dependent cancers.

Cellular Permeability Reference Standard for Tetrahydroquinoline-Based BET Inhibitors

With a cLogP of 3.8, the 4-bromo derivative serves as a benchmark for optimizing the permeability–solubility balance within the tetrahydroquinoline series. It can be used in parallel artificial membrane permeability assays (PAMPA) and Caco-2 monolayer studies to establish structure–permeability relationships and guide the design of next-generation BET inhibitors with improved oral bioavailability [2].

Structural Biology and Fragment-Based Drug Design Crystallography

The well-characterized halogen bond between the 4-bromine and Asn140 of BRD4 BD1 provides a robust structural anchor for soaking experiments and high-resolution co-crystallography. This compound can be used as a reference ligand to validate novel bromodomain constructs, assess crystallization conditions, and train computational models for halogen-bonding scoring functions [3].

Quote Request

Request a Quote for 4-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.